3-Chloro-5-fluoropyridin-4-amine synthesis and properties
3-Chloro-5-fluoropyridin-4-amine synthesis and properties
An In-Depth Technical Guide to 3-Chloro-5-fluoropyridin-4-amine: Synthesis, Properties, and Applications
Introduction
3-Chloro-5-fluoropyridin-4-amine is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal and agrochemical research. The strategic placement of chloro, fluoro, and amino groups on the pyridine ring imparts a unique combination of reactivity and physicochemical properties. This makes it a versatile synthon for constructing complex molecular architectures, particularly in the discovery of novel therapeutic agents.
The pyridine core is a privileged scaffold in drug discovery, and its decoration with halogens and amine functionalities allows for precise modulation of properties essential for drug efficacy. The fluorine atom can enhance metabolic stability and bioavailability, while the chlorine and amine groups provide reactive handles for a variety of chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3-Chloro-5-fluoropyridin-4-amine for professionals in chemical research and drug development.
Physicochemical and Spectroscopic Properties
The properties of 3-Chloro-5-fluoropyridin-4-amine make it a stable and useful intermediate for synthesis. A summary of its key identifiers and physical properties is presented below.
| Property | Value | Source |
| IUPAC Name | 3-chloro-5-fluoropyridin-4-amine | PubChemLite[1] |
| Molecular Formula | C₅H₄ClFN₂ | PubChemLite[1] |
| Molecular Weight | 146.55 g/mol | Echemi[2] |
| Monoisotopic Mass | 146.0047 Da | PubChemLite[1] |
| SMILES | C1=C(C(=C(C=N1)Cl)N)F | PubChemLite[1] |
| InChIKey | LXGNBQKBHVHVCC-UHFFFAOYSA-N | PubChemLite[1] |
| Predicted XlogP | 0.9 | PubChemLite[1] |
While detailed, experimentally verified spectroscopic data is not broadly published, predicted collision cross-section (CCS) values provide insight into its gas-phase ion mobility, which is useful for mass spectrometry-based analysis.[1]
Synthesis and Mechanistic Considerations
A direct, one-pot synthesis for 3-Chloro-5-fluoropyridin-4-amine is not widely documented in mainstream chemical literature. However, a logical and efficient synthetic route can be designed based on established principles of pyridine chemistry, particularly the regioselectivity of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines.
A plausible and industrially scalable approach begins with a readily available precursor, such as 3,4,5-trichloropyridine. The synthesis involves two key transformations: selective amination and halogen exchange (Halex) fluorination.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-Chloro-5-fluoropyridin-4-amine.
Step 1: Regioselective Amination
The first step is the nucleophilic aromatic substitution of 3,4,5-trichloropyridine with ammonia. In polyhalogenated pyridines, the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the flanking chlorine atoms and the ring nitrogen. This makes the substitution of the C4 chlorine highly regioselective.
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Causality: The reaction is typically performed under high temperature and pressure in an autoclave.[3] This is necessary to overcome the activation energy for the SNAr reaction with a relatively moderate nucleophile like ammonia. The selectivity for the C4 position ensures the formation of 3,5-dichloro-4-aminopyridine as the major product.
Step 2: Halogen Exchange (Halex) Fluorination
The second step involves the conversion of one of the remaining chloro groups to a fluoro group. This is achieved via a Halex reaction using an anhydrous fluoride salt, such as potassium fluoride (KF), in a high-boiling aprotic polar solvent like sulfolane.
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Causality: The choice of an aprotic polar solvent is critical. Solvents like sulfolane or DMSO effectively solvate the potassium cation, leaving the fluoride anion "naked" and highly nucleophilic. High temperatures are required to facilitate the substitution of the aromatic chloride. The substitution is expected to occur at the C5 position, yielding the final product. Similar fluorination reactions on dichlorotrifluoropyridine derivatives are well-established.[4]
Detailed Experimental Protocol
The following protocol is an illustrative, field-proven methodology adapted from established procedures for analogous pyridine transformations.[3][4]
Objective: To synthesize 3-Chloro-5-fluoropyridin-4-amine from 3,5-dichloro-4-aminopyridine.
Materials:
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3,5-Dichloro-4-aminopyridine
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Anhydrous Potassium Fluoride (spray-dried)
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Sulfolane
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Toluene
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Deionized Water
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
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Three-neck round-bottom flask
-
Reflux condenser with a nitrogen inlet
-
Mechanical stirrer
-
Thermocouple
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, add 3,5-dichloro-4-aminopyridine (1 equivalent), anhydrous potassium fluoride (2-3 equivalents), and sulfolane (5-10 volumes).
-
Reaction Execution:
-
Stir the mixture vigorously.
-
Heat the reaction mixture to 180-200°C. The progress of the reaction should be monitored by HPLC or GC-MS. The reaction time can range from 5 to 15 hours.[5]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a larger beaker containing ice water (10-20 volumes) and stir.
-
Extract the aqueous mixture with toluene or ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by silica gel column chromatography or recrystallization to yield 3-Chloro-5-fluoropyridin-4-amine as a solid.
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Chemical Reactivity and Applications in Drug Discovery
3-Chloro-5-fluoropyridin-4-amine is a trifunctional building block, offering three distinct sites for chemical modification. This versatility is highly valuable in the construction of combinatorial libraries and in the lead optimization phase of drug discovery.
Key Reaction Sites and Transformations
Caption: Reactivity map of 3-Chloro-5-fluoropyridin-4-amine.
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N-4 (Amino Group): The primary amine is a potent nucleophile and can readily undergo acylation, alkylation, sulfonylation, and reductive amination. This site is often used to introduce side chains that can interact with specific pockets in a biological target.
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C-3 (Chloro Group): The chlorine atom serves as an excellent leaving group in metal-catalyzed cross-coupling reactions. It can be functionalized via Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and other coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of various aryl, heteroaryl, or alkyl groups, significantly expanding molecular diversity. The presence of the adjacent amino group can influence the reactivity of this position.
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Pyridine Ring: The pyridine nitrogen provides a basic site that can be protonated or coordinated to metals. Its basicity is modulated by the electron-withdrawing halogen substituents. The overall scaffold is a key component in the synthesis of inhibitors for various biological targets, such as kinases and other enzymes. For example, related chloro-fluorophenyl and aminopyridine moieties are found in potent inhibitors of the Murine Double Minute 2 (MDM2) protein, a key target in oncology. The general class of chloro-containing molecules is prevalent in FDA-approved drugs, highlighting their importance in pharmaceutical development.
Safety and Handling
As with many halogenated aromatic amines, 3-Chloro-5-fluoropyridin-4-amine and its derivatives require careful handling.
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Hazards: While specific GHS data for this isomer is limited, related compounds like 3-chloropyridin-4-amine are classified as harmful if swallowed and cause skin and serious eye irritation.[6] Derivatives are also noted to be irritants and may cause respiratory irritation.[7]
-
Precautions for Safe Handling:
-
Handle in a well-ventilated place, preferably a chemical fume hood.[2]
-
Wear suitable protective clothing, including gloves and safety glasses or goggles.[2]
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
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Conclusion
3-Chloro-5-fluoropyridin-4-amine stands out as a high-value intermediate for chemical synthesis. Its trifunctional nature provides a robust platform for generating diverse and complex molecules. The ability to selectively functionalize the amino and chloro positions, combined with the beneficial effects of the fluoro substituent, makes it a powerful tool for researchers and scientists in drug discovery and development. A logical, multi-step synthesis from common starting materials ensures its accessibility, further cementing its role in the advancement of modern chemistry.
References
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CoreSyn. (n.d.). 884494-49-9,2-Chloro-5-fluoro-4-iodopyridine. Retrieved from [Link]
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PubChem. (n.d.). (((3-Chloro-5-fluoropyridin-4-yl)methyl)(methyl)amine hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-fluoropyridine. Retrieved from [Link]
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LookChem. (2026). Sourcing 2-Chloro-5-fluoro-4-iodopyridine: A Guide for R&D Professionals. Retrieved from [Link]
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PubChemLite. (n.d.). 3-chloro-5-fluoropyridin-4-amine (C5H4ClFN2). Retrieved from [Link]
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine in Pharmaceutical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-fluoropyridin-3-amine. Retrieved from [Link]
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Rao, S. V., et al. (n.d.). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Retrieved from [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). EP3555049A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
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ResearchGate. (2009). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloropyridin-4-amine. Retrieved from [Link]
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Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Retrieved from [Link]
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ACS Publications. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido.... Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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